N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furo[2,3-c]pyridine core, which is a fused bicyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of N-propargyl enaminones, which can be achieved through a base-promoted 7-exo-dig cyclization reaction. This reaction forms the furo[2,3-c]pyridine core, which is then further functionalized to introduce the pivalamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The furo[2,3-c]pyridine core can interact with enzymes or receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine: Another heterocyclic compound with a similar core structure.
Pyridine N-oxides: Compounds that share the pyridine core and exhibit similar reactivity.
Uniqueness
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which can influence its chemical and biological properties. This makes it distinct from other furo[2,3-c]pyridine derivatives and potentially more versatile in its applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)13(18)15-6-8-16-7-4-10-5-9-19-11(10)12(16)17/h4-5,7,9H,6,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQAJHNVDURTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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